SAHA-BPyne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

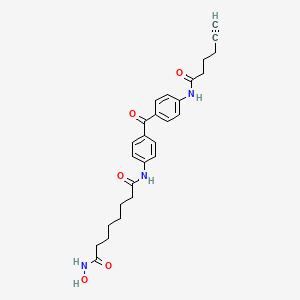

SAHA-BPyne is an activity-based protein profiling (ABPP) probe for detecting HDAC activity . It covalently labels the proximal proteins through a photoactivation . SAHA-BPyne inhibits HDAC activity in HeLa nuclear lysate with an IC50 of less than 5 μM .

Synthesis Analysis

SAHA-BPyne contains structural elements of the general HDAC inhibitor suberoylanilide hydroxamic acid (SAHA), as well as benzophenone and alkyne moieties to effect covalent modification and enrichment of HDACs .Molecular Structure Analysis

The molecular formula of SAHA-BPyne is C27H31N3O5 . The formal name is N1-hydroxy-N8-[4-[4-[ (1-oxo-5-hexyn-1-yl)amino]benzoyl]phenyl]-octanediamide .Chemical Reactions Analysis

SAHA-BPyne labels HDAC complex proteins both in proteomes at 100 nM and in live cells at 500 nM . It demonstrates an IC50 value of 3 μM for inhibition of HDAC activity in HeLa cell nuclear lysates in an HDAC activity assay .Physical And Chemical Properties Analysis

The molecular weight of SAHA-BPyne is 477.55 . It is soluble in DMSO and methanol at 5 mg/ml .Aplicaciones Científicas De Investigación

Proteomic Profiling of Histone Deacetylase Complexes

SAHA-BPyne is used as an active site-directed chemical probe for profiling Histone Deacetylases (HDACs) in native proteomes and live cells . It contains structural elements of the general HDAC inhibitor suberoylanilide hydroxamic acid (SAHA), as well as benzophenone and alkyne moieties to effect covalent modification and enrichment of HDACs .

Profiling HDAC-Associated Proteins

Multiple HDAC-associated proteins were also enriched by SAHA-BPyne, even after denaturation of probe-labeled proteomes . This indicates that certain HDAC-associated proteins are directly modified by SAHA-BPyne, placing them in close proximity to HDAC active sites where they would be primed to regulate substrate recognition and activity .

Disease Model Analysis

SAHA-BPyne can be used to measure differences in HDAC content and complex assembly in human disease models . This can provide valuable insights into the role of HDACs in various diseases .

Click Chemistry Applications

SAHA-BPyne contains an alkyne tag, which can be used in linking reactions, known as click chemistry . These reactions are characterized by high dependability and specificity of azide-alkyne bioconjugation reactions .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[4-(hex-5-ynoylamino)benzoyl]phenyl]-N'-hydroxyoctanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O5/c1-2-3-6-9-24(31)28-22-16-12-20(13-17-22)27(34)21-14-18-23(19-15-21)29-25(32)10-7-4-5-8-11-26(33)30-35/h1,12-19,35H,3-11H2,(H,28,31)(H,29,32)(H,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTATGLVGGHVIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SAHA-BPyne | |

Q & A

Q1: How does SAHA-BPyne interact with HDACs and what are the downstream effects of this interaction?

A1: SAHA-BPyne functions as an "activity-based probe" [, ], meaning it specifically targets active HDAC enzymes. It incorporates structural features of suberoylanilide hydroxamic acid (SAHA), a known HDAC inhibitor, to bind to the enzyme's active site.

Q2: What makes SAHA-BPyne particularly effective for profiling HDACs in live cells compared to other similar probes?

A2: While several probes demonstrate potent HDAC inhibition and labeling capabilities in prepared proteomes, SAHA-BPyne exhibits superior performance specifically in live cells []. Interestingly, this enhanced efficacy isn't solely attributed to its binding affinity for HDACs.

Q3: How has SAHA-BPyne been used to study HDAC activity in a disease model?

A3: SAHA-BPyne has been successfully employed to compare HDAC1 activity and expression levels in cancer cells treated with parthenolide, a cytotoxic agent []. This demonstrates the utility of SAHA-BPyne as a tool for studying HDAC function in a disease context and highlights its potential for future investigations into HDAC activity in various biological systems and disease models.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)

![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B610592.png)

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)

![1H-Indole-1-propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-5-fluoro-alpha-hydroxy-alpha-methyl-, (alphaR)-](/img/structure/B610603.png)